molecular formula C17H10ClF3N2O2 B2589734 N-(2-chloro-5-(trifluoromethyl)phenyl)-5-phenyloxazole-2-carboxamide CAS No. 955673-24-2

N-(2-chloro-5-(trifluoromethyl)phenyl)-5-phenyloxazole-2-carboxamide

Cat. No. B2589734
CAS RN: 955673-24-2
M. Wt: 366.72
InChI Key: JZZQLGUQNQMCNK-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-5-phenyloxazole-2-carboxamide, also known as GSK-J4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in epigenetic research. The compound was first synthesized in 2013 by researchers at GlaxoSmithKline and has since been widely used in various studies.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethyl (TFM, -CF₃) group in this compound has attracted attention due to its impact on pharmacological activities. Several FDA-approved drugs over the past 20 years incorporate the TFM group as a pharmacophore . Researchers have investigated the synthesis and uses of this compound for various diseases and disorders. Its potential applications include:

Organic Transformations and Catalysis

The 3,5-bis(trifluoromethyl)phenyl motif is widely used in promoting organic transformations. It plays a crucial role in H-bond catalysts, enabling efficient reactions in synthetic chemistry .

Fungicidal Activity

Structural modifications of this compound impact fungicidal activity. For instance, the optimal pyridine and pyrimidine groups enhance its effectiveness against fungal pathogens .

Buchwald-Hartwig Amination and Coupling Reactions

Efficient synthetic methods have been developed for 2-chloro-5-trifluoromethoxypyrazine, a related compound. It serves as a valuable building block for various chemical transformations .

Agrochemicals and Materials Science

While specific studies on this compound’s applications in agrochemicals and materials science are limited, its unique functional groups may find utility in these fields.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-7-6-11(17(19,20)21)8-13(12)23-15(24)16-22-9-14(25-16)10-4-2-1-3-5-10/h1-9H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQLGUQNQMCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-5-phenyloxazole-2-carboxamide

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